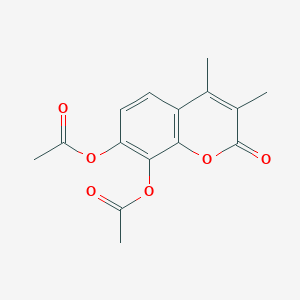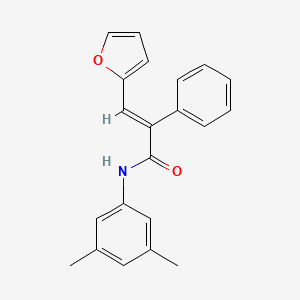
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS, which can cause oxidative stress and damage to cells. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit various biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One future direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various biological processes. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
合成方法
The synthesis of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate involves the reaction of 3,4-dimethylcoumarin with acetic anhydride in the presence of a catalyst. This reaction results in the formation of the diacetate derivative of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl. The synthesis method is relatively simple and has been optimized for high yield and purity.
科学研究应用
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been investigated for its potential use as a therapeutic agent for various diseases.
属性
IUPAC Name |
(8-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-11(7)5-6-12(19-9(3)16)14(13)20-10(4)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNXZPQFSJLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-azepanylmethylene)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5822078.png)

![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)
![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)